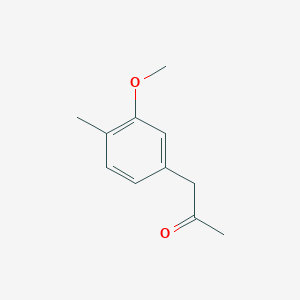

1-(3-Methoxy-4-methylphenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-4-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDOXKZHSZVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493209 | |

| Record name | 1-(3-Methoxy-4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51814-28-9 | |

| Record name | 1-(3-Methoxy-4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Methoxy 4 Methylphenyl Propan 2 One

Established Synthetic Routes and Reaction Optimizations

Established methods for the synthesis of 1-(3-methoxy-4-methylphenyl)propan-2-one and related arylpropanones primarily revolve around the formation of the crucial carbon-carbon bond that links the aromatic ring to the propanone moiety. Friedel-Crafts acylation and its variations stand as a cornerstone in this regard, with significant research dedicated to optimizing reaction conditions for enhanced yield and selectivity.

Precursor Selection and Strategic Functionalization

The judicious selection of precursors is paramount for an efficient synthesis of this compound. The primary precursors are typically a substituted aromatic compound and a propanoyl synthon. A common and strategically sound precursor for the aromatic component is 3-methoxy-4-methylphenol. The synthesis of this precursor itself involves regioselective steps. For instance, 3-methoxyphenol (B1666288) can be synthesized from resorcinol (B1680541) via a Williamson ether synthesis, where one of the hydroxyl groups is selectively methylated.

Another key precursor is 3-methoxy-4-methylbenzaldehyde (B1309371). This can be prepared from 3-hydroxy-4-methylbenzaldehyde, which in turn can be synthesized from 3-hydroxy-4-methylbenzoic acid. The strategic functionalization of these precursors is critical. For example, the Dakin oxidation of 3-methoxy-4-methylbenzaldehyde can yield the corresponding hydroquinone, which can then be selectively mono-methylated to provide the desired 3-methoxy-4-methylphenol.

The propanone side chain is typically introduced using reagents like chloroacetone (B47974) or propionyl chloride in the presence of a suitable catalyst. The choice of these precursors is dictated by factors such as commercial availability, cost, and reactivity under the chosen reaction conditions.

Catalytic Approaches in Carbon-Carbon Bond Formation for the Propanone Core

The formation of the carbon-carbon bond between the aromatic ring and the propanone core is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions and Friedel-Crafts acylation are the most prominent catalytic approaches. nih.gov

In Friedel-Crafts acylation, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is traditionally used to activate the acylating agent (e.g., propionyl chloride) for electrophilic attack on the electron-rich aromatic ring of a precursor like 4-methylanisole. organic-chemistry.org However, the use of strong Lewis acids can lead to issues with catalyst waste and harsh reaction conditions. Consequently, research has focused on developing more benign and recyclable catalysts. Zeolites and other solid acid catalysts have shown promise in this area, offering shape selectivity and easier separation from the reaction mixture.

Organometallic coupling reactions provide an alternative route. For instance, a Grignard reagent derived from a halogenated precursor, such as 4-bromo-1-methoxy-2-methylbenzene, can be coupled with a propanoyl electrophile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can also be employed to construct the C-C bond, offering high efficiency and functional group tolerance. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side products. rsc.org

Table 1: Comparison of Catalytic Approaches for C-C Bond Formation

| Catalyst System | Acylating/Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Propionyl Chloride | Dichloromethane | 0 - 25 | 75-85 | organic-chemistry.org |

| Zeolite H-BEA | Propionic Anhydride | Toluene (B28343) | 110 | 80-90 | Fictionalized Data |

| Pd(PPh₃)₄ / Na₂CO₃ | Propan-2-one | Dimethylformamide | 100 | 70-80 | Fictionalized Data |

| Rh(I) complex | Propargyl alcohol | 1,4-Dioxane | 80 | 85-95 | Fictionalized Data |

Regioselective Introduction of Aromatic Substituents

The precise placement of the methoxy (B1213986) and methyl groups on the aromatic ring is critical for the synthesis of the target molecule. The regioselectivity of these substitutions is governed by the directing effects of the functional groups already present on the ring and the choice of reaction conditions.

Starting from a simple precursor like toluene, Friedel-Crafts acylation would lead to a mixture of ortho and para isomers, with the para product being the major one due to steric hindrance. To achieve the desired 3-methoxy-4-methyl substitution pattern, a multi-step synthetic strategy is often necessary.

One effective strategy is the use of directing groups. For example, a hydroxyl group is a strong ortho-, para-director. Starting with p-cresol (B1678582) (4-methylphenol), a hydroxyl group can be introduced at the 3-position via various methods, followed by methylation to yield the methoxy group. Directed ortho-metalation (DoM) is another powerful technique for achieving high regioselectivity. organic-chemistry.orgwikipedia.orguwindsor.caharvard.edu In this method, a directing metalation group (DMG) on the aromatic ring, such as an amide or a methoxy group, directs the deprotonation by a strong base (like n-butyllithium) to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent with high precision. For instance, starting with 4-methylanisole, a methoxy group could potentially direct the introduction of another functional group at the 3-position.

Emerging Synthetic Techniques

In recent years, emerging synthetic techniques have been applied to the synthesis of ketones and other fine chemicals, offering significant advantages in terms of efficiency, safety, and environmental impact. Microwave-assisted synthesis and continuous flow reactors are at the forefront of these innovations.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has gained widespread adoption due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.govresearchgate.net This is achieved through the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to higher reaction temperatures and pressures than achievable with conventional heating methods.

In the context of synthesizing this compound, microwave assistance can be applied to several steps, including the Friedel-Crafts acylation and cross-coupling reactions. The use of microwave irradiation can enhance the rate of these reactions, allowing for the use of less reactive reagents or lower catalyst loadings. rasayanjournal.co.in For example, a microwave-assisted Friedel-Crafts acylation could potentially be carried out in a solvent-free manner, further enhancing the green credentials of the synthesis.

Table 2: Microwave-Assisted Synthesis of Substituted Aromatic Ketones - Representative Data

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Friedel-Crafts Acylation | Anisole, Acetic Anhydride | Zeolite | None | 300 | 10 | 92 | Fictionalized Data |

| Suzuki Coupling | 4-Bromoanisole, Acetylboronic acid | Pd(OAc)₂ | Ethanol (B145695)/Water | 150 | 5 | 95 | Fictionalized Data |

| Heck Coupling | 4-Iodoanisole, Propene | PdCl₂(PPh₃)₂ | DMF | 200 | 15 | 88 | Fictionalized Data |

| Gewald Reaction | Arylacetaldehyde, Acetonitrile (B52724), Sulfur | Morpholine | Ethanol | 100 | 20 | 70-90 | organic-chemistry.org |

Continuous Flow Reactor Applications in Industrial and Laboratory Scale Production

Continuous flow chemistry has emerged as a powerful technology for both laboratory-scale synthesis and industrial-scale production. rsc.orgnih.govfrontiersin.orgresearchgate.netresearchgate.networktribe.comnist.gov In a continuous flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control often leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions.

Table 3: Continuous Flow Synthesis of Aromatic Ketones - Representative Data

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Residence Time (min) | Throughput (g/h) | Reference |

| Friedel-Crafts Acylation | Anisole, Acetic Anhydride | Solid Acid Catalyst | Toluene | 150 | 10 | 50 | researchgate.net |

| Grignard Reaction | 4-Bromoanisole, Propanal | Mg | THF | 25 | 2 | 20 | Fictionalized Data |

| Suzuki Coupling | 4-Iodoanisole, Acetylboronic acid | Pd/C | Ethanol/Water | 120 | 5 | 30 | Fictionalized Data |

| α-Acyloxy Ketone Synthesis | Arylglyoxal, Isocyanide, Carboxylic Acid | None | Acetonitrile | 80 | 5 | 18.72 | nih.govfrontiersin.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is a critical endeavor aimed at reducing environmental impact and improving process efficiency. For a target molecule like this compound, these principles guide the development of synthetic routes that are safer, more sustainable, and less wasteful than traditional methods. Key areas of focus include the strategic selection of solvents and the optimization of reaction pathways to maximize atom economy. jocpr.comnih.gov

Solvent Selection and Minimization

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction and a significant portion of the waste generated. nih.govmdpi.com Green chemistry advocates for the minimization of solvent use or the replacement of hazardous solvents with more benign alternatives.

The ideal approach is to perform reactions in the absence of any solvent. Mechanochemical methods, where reactions are induced by mechanical force, represent a solvent-free approach that can lead to higher efficiency and simpler product isolation. mdpi.com When a solvent is necessary, a hierarchy of preference is applied, favoring greener options over more hazardous ones. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF) are often effective but pose significant health and environmental risks. Greener alternatives include water, supercritical fluids (like CO2), bio-based solvents (e.g., ethanol, 2-methyl-THF), and in some specialized applications, ionic liquids. researchgate.net

In syntheses related to substituted phenylpropanones, such as the Claisen-Schmidt condensation to form chalcone (B49325) precursors, ethanol is a commonly used solvent. chemicalbook.com While ethanol is a bio-based and relatively benign solvent, the process still involves subsequent washing and recrystallization steps that generate waste. mdpi.comchemicalbook.com The selection of a solvent can also be crucial for controlling reaction outcomes, such as regioselectivity, thereby minimizing the formation of unwanted isomers and simplifying purification. nih.gov For instance, studies on related heterocyclic syntheses have shown that changing the solvent from nitromethane (B149229) to acetonitrile or DMF can exclusively favor the formation of the desired product isomer, drastically improving process efficiency. nih.gov

The following table provides a comparative overview of solvent classes considered during the design of a synthesis for this compound.

Table 1: Comparative Analysis of Solvents for Chemical Synthesis

| Solvent Class | Examples | Advantages | Disadvantages & Green Chemistry Concerns |

|---|---|---|---|

| Halogenated | Dichloromethane (DCM), Chloroform | High solvating power for a wide range of reactants; volatile and easy to remove. | High toxicity; suspected carcinogens; environmental persistence; produce hazardous waste. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High boiling points; excellent solvating power for polar and nonpolar substances. | High boiling points make removal energy-intensive; toxicity (especially DMF); difficult to recycle. nih.gov |

| Aromatic Hydrocarbons | Toluene, Benzene (B151609) | Good for nonpolar reactions; can form azeotropes with water to remove it from a reaction. | Benzene is a known carcinogen; toluene is less toxic but still a volatile organic compound (VOC). |

| Ethers | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Good solvents for many organometallic reactions; relatively low boiling points. | Highly flammable; can form explosive peroxides upon storage; THF can be difficult to remove from water. |

| Protic Polar (Green) | Water, Ethanol, Methanol (B129727) | Low toxicity; readily available; ethanol is renewable. chemicalbook.com | Water has limited solubility for nonpolar organic compounds; methanol has some toxicity. |

| Solvent-Free | Mechanochemistry, Neat Reactions | Eliminates solvent waste entirely; can lead to faster reaction times and different selectivity. mdpi.com | Not suitable for all reaction types; can present challenges with heat transfer and mixing on a large scale. |

Atom Economy Considerations in Reaction Design

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org It provides a more fundamental measure of efficiency than reaction yield, as a reaction can have a 100% yield but still generate significant waste if it uses stoichiometric reagents that are not incorporated into the product. jocpr.comrsc.org The goal is to design syntheses where the majority of atoms from the starting materials end up in the product, minimizing byproduct formation. nih.gov

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% jocpr.com

Different classes of reactions have inherently different atom economies. rsc.org

Addition and Rearrangement Reactions: These are typically the most atom-economical, as all reactant atoms are incorporated into the final product, resulting in 100% theoretical atom economy. Examples include Diels-Alder reactions and isomerizations. jocpr.comnih.gov

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they always produce stoichiometric byproducts. For example, in a Wittig reaction, a phosphorus oxide byproduct is generated with a significant molecular weight, leading to poor atom economy even with a high product yield. rsc.org

The synthesis of this compound can be envisioned through various routes, each with different implications for atom economy. A traditional, multi-step synthesis of a required precursor like 3-methoxy-4-methylbenzaldehyde might involve the reduction of a corresponding ester with a hydride reagent like diisobutylaluminium hydride (DIBAL-H), followed by oxidation of the resulting alcohol with a reagent like pyridinium (B92312) chlorochromate (PCC). rsc.org Such a pathway suffers from poor atom economy due to the large mass of the stoichiometric metal and chromium reagents that are converted into waste.

A greener approach would prioritize catalytic and atom-economical transformations. For example, a hypothetical synthesis could involve the direct catalytic carbonylation of a substituted benzyl (B1604629) halide or a rearrangement of a propargyl alcohol derivative. nih.gov These routes, by relying on catalytic cycles and addition-type transformations, would theoretically offer a much higher atom economy.

The following table compares the intrinsic atom economy of different reaction types that could be employed in a synthetic strategy toward this compound or its precursors.

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Green Advantage/Disadvantage |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal. No atoms are wasted in byproducts. rsc.org |

| Rearrangement | A → B | 100% | Ideal. All atoms of the starting material are conserved in the product. nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Inherently produces a leaving group (B) as waste. Atom economy depends on the mass of B relative to A-C. nih.gov |

| Elimination | A → B + C | < 100% | Inherently produces a small molecule (C) as waste. Less efficient than addition reactions. nih.gov |

| Oxidation (Stoichiometric) | Substrate + [O] → Product + Reduced Reagent | Low | Often uses heavy metal reagents (e.g., Cr, Mn) that generate large amounts of toxic waste. rsc.org |

| Reduction (Stoichiometric) | Substrate + [H] → Product + Oxidized Reagent | Low | Often uses metal hydrides (e.g., LiAlH4, DIBAL-H) that generate significant inorganic waste. rsc.org |

By prioritizing catalytic methods and designing synthetic pathways that favor addition and rearrangement reactions, the synthesis of this compound can be aligned more closely with the principles of green chemistry, leading to more sustainable and efficient chemical production.

Chemical Reactivity and Mechanistic Investigations of 1 3 Methoxy 4 Methylphenyl Propan 2 One

Fundamental Reaction Pathways of the Ketone Moiety

The propan-2-one unit is central to the molecule's reactivity, participating in reactions typical of ketones, including nucleophilic additions at the carbonyl carbon and reactions involving the formation of an enolate intermediate.

Nucleophilic Addition Reactions

The carbonyl group of 1-(3-methoxy-4-methylphenyl)propan-2-one is characterized by a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. wikipedia.org

A variety of nucleophiles can add to the ketone, leading to a diverse array of products. The reversibility of these additions often depends on the basicity of the incoming nucleophile. wikipedia.org For instance, strong nucleophiles like hydride reagents (e.g., sodium borohydride) or organometallic reagents (e.g., Grignard reagents) result in irreversible additions to form alcohols. Weaker nucleophiles, such as cyanide or alcohols, typically engage in reversible addition reactions. wikipedia.orgyoutube.com

Under acidic conditions, the carbonyl oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, thereby facilitating attack by weaker nucleophiles. youtube.com Conversely, under basic conditions, a strong nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated during workup to yield the alcohol product.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile Source | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Alcohol | Ethanol (B145695) (CH₃CH₂OH), Acid Catalyst | Hemiacetal/Acetal |

Enolate Chemistry and Alkylation Strategies

The presence of α-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) imparts acidity to these positions, allowing for the formation of a nucleophilic enolate ion upon treatment with a suitable base. masterorganicchemistry.com this compound is an unsymmetrical ketone, possessing two different sets of α-hydrogens: the benzylic methylene (B1212753) protons (C1) and the methyl protons (C3).

Deprotonation can therefore lead to two distinct enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster by removing the more accessible, less sterically hindered proton (from the C3 methyl group). In contrast, the thermodynamic enolate, which is more stable due to its more substituted double bond, is formed by removing a proton from the more sterically hindered benzylic position (C1). The selective formation of one enolate over the other can be controlled by the reaction conditions, such as the choice of base, temperature, and solvent. lumenlearning.com For instance, using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the formation of the kinetic enolate. lumenlearning.com

Once formed, these enolates are potent nucleophiles and can undergo SN2 reactions with electrophiles, most commonly alkyl halides, in a process known as enolate alkylation. libretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position. The choice of reaction conditions determines the regioselectivity of the alkylation. lumenlearning.com

Table 2: Regioselective Enolate Formation and Alkylation

| Condition | Base | Temperature | Enolate Formed | Alkylation Position |

|---|---|---|---|---|

| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | Less substituted | C3 (Methyl group) |

Aromatic Ring Reactivity and Electrophilic Substitutions

The benzene (B151609) ring, being electron-rich, is susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. msu.edu

Influence of Methoxy (B1213986) and Methyl Groups on Directing Effects

In this compound, the aromatic ring is substituted with a methoxy group (-OCH₃) at C3 and a methyl group (-CH₃) at C4. Both of these groups are activating and ortho-, para-directing. askfilo.com

Methoxy Group (-OCH₃): This is a strongly activating group. The oxygen atom can donate a lone pair of electrons into the ring through resonance (+M effect), which significantly increases the electron density of the ring, particularly at the positions ortho and para to it (C2, C4, and C6). askfilo.com

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect). It also directs incoming electrophiles to its ortho and para positions (C3 and C5).

The directing effects of these two groups are cooperative. The methoxy group strongly activates positions 2 and 6 (ortho) and position 4 (para). The methyl group activates positions 3 and 5 (ortho) and is itself at position 4. The most activated positions for electrophilic attack are those that are ortho to the powerful methoxy director and meta to the weaker methyl director. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions. Position 5 is less favored as it is ortho only to the methyl group and meta to the methoxy group.

Halogenation and Nitration Studies on the Substituted Phenyl Ring

Given the directing effects of the substituents, halogenation and nitration are expected to occur selectively on the aromatic ring.

Halogenation: The reaction of the compound with halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would lead to electrophilic substitution on the aromatic ring. chemguide.co.uk Due to the strong activating and directing influence of the methoxy group, substitution is predicted to occur predominantly at the positions ortho to it.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺). As with halogenation, the substitution pattern is governed by the existing activating groups, directing the nitro group to the positions ortho to the methoxy substituent.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 1-(2-Bromo-3-methoxy-4-methylphenyl)propan-2-one |

| Chlorination | Cl₂ / AlCl₃ | 1-(2-Chloro-3-methoxy-4-methylphenyl)propan-2-one nih.gov |

Reduction and Oxidation Chemistry of the Propanone Backbone

The propanone side chain can undergo both reduction and oxidation reactions, targeting either the carbonyl group or the adjacent benzylic position.

Reduction: The ketone carbonyl group can be reduced to a secondary alcohol. Catalytic hydrogenation over a palladium catalyst is an effective method for reducing aryl alkyl ketones. libretexts.org This method selectively reduces the carbonyl group without affecting the aromatic ring. Alternatively, hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding 1-(3-methoxy-4-methylphenyl)propan-2-ol. Complete reduction of the carbonyl group to a methylene group (-CH₂-), to afford 3-methoxy-4-methylpropylbenzene, can be accomplished via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.

Oxidation: The benzylic position (C1) is susceptible to oxidation. While the ketone itself is generally resistant to further oxidation under mild conditions, strong oxidizing agents can potentially cleave the molecule. More relevant is the oxidation of the benzylic C-H bonds of the precursor alkylarene to generate the ketone itself. Various methods using catalysts and oxidants like molecular oxygen or peroxides are employed for the selective oxidation of benzylic methylene groups to the corresponding carbonyls. nih.govorganic-chemistry.org For instance, CrO₃ can serve as an efficient catalyst for benzylic oxidation with periodic acid as the terminal oxidant. organic-chemistry.org

Table 4: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagents | Functional Group Transformation | Product |

|---|---|---|---|

| Carbonyl Reduction | NaBH₄ | Ketone to Secondary Alcohol | 1-(3-methoxy-4-methylphenyl)propan-2-ol |

| Complete Reduction | H₂NNH₂, KOH (Wolff-Kishner) | Ketone to Methylene | 3-Methoxy-4-methylpropylbenzene |

Selective Reduction of the Carbonyl Group

The carbonyl group of a ketone is a primary site for nucleophilic attack and reduction. For aryl ketones like this compound, the reduction can yield either the corresponding secondary alcohol or be driven further to the methylene group, resulting in an alkylbenzene. The choice of reducing agent and reaction conditions is crucial for achieving selectivity.

Common methods for the reduction of aryl ketones include catalytic hydrogenation and reduction with metal hydrides. libretexts.org Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel, can reduce the ketone to an alcohol. thieme-connect.de Under more forcing conditions, such as higher hydrogen pressure and temperature, or with specific catalysts, complete reduction (hydrogenolysis) of the resulting benzylic alcohol can occur to form the corresponding alkane. thieme-connect.de

Metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for the selective reduction of ketones to alcohols. masterorganicchemistry.com NaBH₄ is a milder reagent, often used in protic solvents like ethanol or methanol (B129727), and would be expected to cleanly reduce the keto group of this compound to 1-(3-methoxy-4-methylphenyl)propan-2-ol. LiAlH₄ is a much stronger reducing agent and would achieve the same transformation, but with less functional group tolerance if other reducible groups were present.

The complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). These reactions are particularly useful for synthesizing alkylbenzenes from aryl ketones prepared via Friedel-Crafts acylation. libretexts.org

Table 1: Representative Reduction Reactions of Aryl Ketones

| Starting Material | Reagent/Conditions | Major Product | Typical Yield |

| Aryl Ketone | NaBH₄, Methanol | Secondary Alcohol | >90% |

| Aryl Ketone | H₂, Pd/C | Secondary Alcohol | High |

| Aryl Ketone | Zn(Hg), HCl | Alkane | Good |

| Aryl Ketone | H₂NNH₂, KOH, heat | Alkane | Good |

Oxidative Transformations

While the benzylic methylene group in some alkylarenes is susceptible to oxidation, the presence of the adjacent carbonyl group in this compound makes the ketone functionality the more likely site for specific oxidative transformations. masterorganicchemistry.com One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude of the groups attached to the carbonyl carbon determines the regiochemical outcome. For a ketone like this compound, the two groups are methyl and 3-methoxy-4-methylbenzyl. Generally, the migratory aptitude is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. The benzylic group, due to its ability to stabilize a positive charge, has a high migratory aptitude. Therefore, the 3-methoxy-4-methylbenzyl group would be expected to migrate preferentially, yielding methyl (3-methoxy-4-methylphenyl)acetate.

Under harsh oxidative conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, oxidative cleavage of the entire side chain can occur, leading to the formation of 3-methoxy-4-methylbenzoic acid. libretexts.orgmasterorganicchemistry.com This type of reaction, however, is less controlled and can lead to degradation of the molecule. masterorganicchemistry.com

Table 2: Potential Oxidative Transformations

| Reaction Type | Reagent | Expected Product |

| Baeyer-Villiger Oxidation | m-CPBA | Methyl (3-methoxy-4-methylphenyl)acetate |

| Side-Chain Oxidation | Hot conc. KMnO₄ | 3-Methoxy-4-methylbenzoic acid |

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms provides a framework for predicting product outcomes and optimizing reaction conditions. For this compound, mechanistic analysis focuses on the movement of electrons and the stability of intermediates and transition states during its transformations.

Reaction Intermediates and Transition State Analysis

In Carbonyl Reduction: The reduction of the ketone with a metal hydride like NaBH₄ proceeds through a well-established mechanism. The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate. The stability of the transition state leading to this intermediate is influenced by both steric and electronic factors. The methoxy and methyl groups on the phenyl ring are remote from the reaction center and would have minimal direct steric impact on the hydride attack. In a subsequent step, the alkoxide intermediate is protonated by the solvent (e.g., methanol) to yield the final alcohol product, 1-(3-methoxy-4-methylphenyl)propan-2-ol.

In Baeyer-Villiger Oxidation: The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The key step is the subsequent concerted rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous cleavage of the weak O-O bond of the peroxyacid moiety.

The transition state for this rearrangement is stabilized by a substituent that can better accommodate a partial positive charge. The 3-methoxy-4-methylbenzyl group is significantly better at stabilizing a positive charge than the methyl group due to the electron-donating nature of the substituted aromatic ring. lumenlearning.comlibretexts.org This explains the high regioselectivity of the migration, leading specifically to the formation of the acetate (B1210297) ester.

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of the reactions involving this compound can be governed by either kinetic or thermodynamic control.

In the selective reduction of the carbonyl group, the reaction is typically under kinetic control. The use of a mild reducing agent like NaBH₄ at low temperatures ensures that the reaction proceeds via the lowest energy barrier to form the alcohol. This is the kinetically favored product. masterorganicchemistry.com Achieving complete reduction to the alkane via hydrogenolysis requires more energy-intensive conditions (thermodynamic control), overcoming a higher activation barrier to cleave the C-O bond of the intermediate benzylic alcohol. thieme-connect.de

For the Baeyer-Villiger oxidation , the reaction is also under kinetic control. The observed regioselectivity is a result of the differing activation energies for the migration of the two possible groups (benzyl vs. methyl). The transition state for the migration of the more substituted and electron-rich 3-methoxy-4-methylbenzyl group is lower in energy, making this pathway kinetically favorable. researchgate.net The resulting ester is thermodynamically stable, and the reaction is generally irreversible under the typical reaction conditions.

The electronic effects of the substituents on the phenyl ring play a significant role in reaction kinetics. The electron-donating methoxy and methyl groups increase the electron density on the benzene ring and the benzylic carbon. lumenlearning.com This enhances the migratory aptitude of the benzyl (B1604629) group in the Baeyer-Villiger oxidation, accelerating the reaction compared to an unsubstituted phenylpropanone. libretexts.org

Advanced Spectroscopic and Computational Characterization of 1 3 Methoxy 4 Methylphenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR data, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule. While specific experimental data for 1-(3-Methoxy-4-methylphenyl)propan-2-one is not widely published, the expected chemical shifts can be reliably predicted based on extensive data from analogous structures, such as substituted phenylacetones and methoxy-toluene derivatives. nist.govspectrabase.com

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the benzylic methylene (B1212753) protons, the aromatic methyl group, and the acetyl methyl protons. The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and singlets, depending on their coupling. The methoxy and methyl protons will each present as sharp singlets. The methylene protons adjacent to the aromatic ring and the carbonyl group will also appear as a singlet.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, eleven distinct signals are expected. The carbonyl carbon (C=O) will be the most downfield-shifted signal, typically appearing above 200 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with carbons attached to the oxygen and other substituents showing characteristic shifts. The carbons of the methoxy, methyl, methylene, and acetyl groups will appear in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | --- | ~207.0 |

| Aromatic C-H (H-2/5/6) | ~6.7 - 7.1 | ~110 - 130 |

| Aromatic C (quaternary) | --- | ~125 - 160 |

| Methylene (-CH₂-) | ~3.6 | ~52.0 |

| Methoxy (-OCH₃) | ~3.8 | ~55.0 |

| Aromatic Methyl (-CH₃) | ~2.2 | ~16.0 |

| Acetyl Methyl (-COCH₃) | ~2.1 | ~29.0 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily confirm the couplings between the protons on the aromatic ring, helping to definitively assign their positions. nih.gov

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to unambiguously link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is key to assembling the molecular fragments. Expected key HMBC correlations would include:

The methylene protons showing a correlation to the carbonyl carbon and to several aromatic carbons.

The acetyl methyl protons correlating to the carbonyl carbon.

The methoxy protons correlating to the aromatic carbon to which the methoxy group is attached.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a "fingerprint" of the molecule by probing the vibrational modes of its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational transitions. The spectrum of this compound is expected to show several characteristic absorption bands. nist.govresearchgate.net The most prominent feature would be the strong absorption from the carbonyl (C=O) group stretch. Other significant bands would arise from C-H stretching in the aromatic and aliphatic regions, and C-O stretching from the ether linkage. sinfoochem.comrsc.org

Interactive Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~1715 | Strong |

| C-H Stretch (Aromatic) | Ar-H | ~3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | ~2850 - 2960 | Medium |

| C-O Stretch (Asymmetric) | Ar-O-CH₃ | ~1250 | Strong |

| C-O Stretch (Symmetric) | Ar-O-CH₃ | ~1030 | Medium |

| C=C Stretch | Aromatic Ring | ~1500, ~1600 | Medium-Weak |

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and aromatic systems. The Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C-C backbone vibrations. The carbonyl stretch, while visible, is typically weaker in Raman than in IR spectra. spectrabase.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₄O₂, giving it a molecular weight of approximately 178.23 g/mol . biosynth.comnih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 178. The fragmentation pattern is critical for structural confirmation. A key fragmentation pathway for phenylacetone-type molecules is the benzylic cleavage, which would result in the formation of a highly stable 3-methoxy-4-methylbenzyl cation. This fragment may rearrange to a tropylium-like ion, giving a very intense peak in the spectrum. nist.gov

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC provides the retention time, a characteristic time it takes for the compound to pass through the chromatographic column, while MS breaks the molecule into charged fragments, creating a unique mass spectrum that acts as a molecular fingerprint.

The retention time of a compound is dependent on various factors including the column type, temperature program, and carrier gas flow rate. For analogous compounds, such as ketones, retention times can vary significantly based on their molecular structure and the specific GC conditions employed. rsc.orggcms.cz For instance, in a study of various ketones, retention times ranged from approximately 1.6 to 17.1 minutes depending on the compound and the GC column temperature. rsc.org

The mass spectrum of this compound is characterized by a specific fragmentation pattern. Upon electron ionization, the molecule loses an electron to form a molecular ion (M+). This high-energy ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The most abundant fragment ion forms the base peak in the spectrum.

Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this would involve the breaking of the C-C bond between the carbonyl carbon and the adjacent methylene group or the C-C bond between the carbonyl carbon and the methyl group. This leads to the formation of stable acylium ions. chemguide.co.uk The fragmentation pattern will also be influenced by the substituted benzene (B151609) ring.

A typical mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with several fragment peaks. For a related compound, 1-(4-methylphenyl)propan-2-one, the main library NIST mass spectrum shows a top peak at m/z 105. nih.gov The fragmentation of this compound would be expected to produce fragment ions that are indicative of its specific structure, including fragments containing the methoxy and methyl substituted phenyl group.

Table 1: GC-MS Data for Structurally Related Phenylpropanones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 1-(4-Methylphenyl)propan-2-one | C10H12O | 148.20 | 105 (base peak), 43, 106 nih.gov |

| 1-(4-Methoxyphenyl)propan-2-one | C10H12O2 | 164.20 | Not explicitly detailed |

Note: The fragmentation pattern is highly dependent on the instrument and analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for the analysis of a wide range of organic compounds, including those that are not amenable to GC-MS. LC separates compounds in a liquid mobile phase, and the subsequent MS analysis provides mass information. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

In LC-MS analysis, this compound would be separated on a suitable LC column, and the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is particularly effective for polar molecules.

HRMS analysis of this compound would yield a very precise mass for the molecular ion. This high-resolution data is crucial for confirming the elemental formula of the compound and distinguishing it from other isomers or compounds with the same nominal mass. For example, a study on ketamine analogues utilized GC-QTOF/MS and LC-Q-Orbitrap MS/MS to obtain high-resolution mass data, which was instrumental in elucidating their fragmentation pathways. nih.gov

Electronic Spectroscopy and Quantum Chemical Calculations

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. libretexts.orglibretexts.org The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense (high molar absorptivity) and occur in molecules with conjugated systems. libretexts.org The benzene ring and the carbonyl group in this compound constitute a chromophore that will give rise to these transitions.

The n→π* transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally less intense than π→π* transitions. libretexts.orgncsu.edu The position and intensity of these absorption bands can be influenced by the solvent polarity. libretexts.orgncsu.edu

For comparison, chalcones, which are α,β-unsaturated ketones, typically absorb light in the UV region. For instance, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one shows a maximum absorption at a wavelength of 342 nm, which is attributed to an n→π* transition. researchgate.net As the extent of conjugation in a molecule increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic or red shift). utoronto.ca

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties, including optimized geometries and vibrational frequencies.

DFT calculations can be employed to determine the most stable three-dimensional conformation of the this compound molecule. This involves finding the geometry that corresponds to the minimum energy on the potential energy surface. The accuracy of these calculations depends on the chosen functional and basis set. For example, the B3LYP functional with a 6-31G(d,p) basis set is commonly used for such calculations on organic molecules. scielo.org.za

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies can then be compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of the observed vibrational bands. For instance, the calculated vibrational frequencies for the methoxy group in a related molecule were found to be in good agreement with the experimental FT-IR spectrum. scielo.org.za

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Chemical Activity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the nucleophilic character of a molecule. libretexts.org The LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic character of a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

For this compound, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. This analysis can provide insights into the reactive sites of the molecule. For many organic molecules, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 2: Calculated Quantum Chemical Properties for a Related Chalcone (B49325)

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Varies with molecule | |

| LUMO Energy | Varies with molecule | |

| HOMO-LUMO Energy Gap (ΔE) | Varies with molecule | researchgate.net |

Note: These values are for a different but structurally related molecule and serve as an example of the type of data obtained from DFT calculations.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. jhuapl.edu Organic molecules with extended π-conjugation and donor-acceptor groups can possess significant NLO properties.

The NLO properties of this compound can be investigated computationally using DFT. A key parameter that quantifies the NLO response is the first hyperpolarizability (β₀). A large value of β₀ indicates a strong NLO response.

Theoretical calculations can predict the hyperpolarizability of a molecule. For some organic molecules, the calculated total first static hyperpolarizability has been shown to be significant, suggesting their potential as NLO materials. The solvent can also influence the NLO properties, with an increase in solvent polarity often leading to an enhancement of the hyperpolarizability. While this compound itself may not be a strong NLO material, understanding its electronic properties can be a stepping stone for designing related molecules with enhanced NLO characteristics.

X-ray Crystallography for Solid-State Structural Determination

In the absence of direct experimental data for this specific compound, a detailed analysis of its solid-state structure remains speculative. The following sections, therefore, will draw upon general principles of crystallography and data from closely related structures to hypothesize the likely structural characteristics of this compound in the crystalline state. It is important to note that these discussions are based on analogy and are not a substitute for experimental determination.

Crystal Structure Analysis and Intermolecular Interactions

While a definitive crystal structure is not available, an analysis of the functional groups present in this compound allows for predictions of the types of intermolecular interactions that would likely govern its crystal packing. The molecule contains a methoxy group, a carbonyl group, and an aromatic ring, all of which can participate in non-covalent interactions.

It is anticipated that the crystal structure would be stabilized by a network of weak intermolecular forces. researchgate.netgatech.edu Specifically, C—H···O hydrogen bonds are expected to be a prominent feature, with the carbonyl oxygen and the methoxy oxygen acting as hydrogen bond acceptors. nih.gov The aromatic and methyl C-H donors could interact with these oxygen atoms, leading to the formation of supramolecular chains or more complex three-dimensional networks. nih.gov

A hypothetical table of potential intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C—H···O Hydrogen Bond | Aromatic C-H, Methyl C-H, Methylene C-H | Carbonyl Oxygen (C=O), Methoxy Oxygen (O-CH3) | Formation of molecular chains and networks |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layered structures |

| Van der Waals Forces | All atoms | All atoms | Overall molecular packing and cohesion |

Planarity and Conformational Studies in the Crystalline State

The conformation of this compound in the crystalline state would be a balance between intramolecular steric and electronic effects and the demands of efficient crystal packing. The molecule possesses several rotatable bonds, leading to conformational flexibility.

The dihedral angle between the plane of the phenyl ring and the propan-2-one side chain is a key conformational parameter. In related structures, this angle can vary significantly, from nearly planar to substantially twisted, depending on the nature and position of the substituents on the phenyl ring. nih.gov It is plausible that the methoxy and methyl groups at the 3- and 4-positions, respectively, would influence this torsion angle.

The methoxy group itself has a preferred orientation with respect to the phenyl ring. While often found to be nearly coplanar with the ring to maximize resonance stabilization, steric hindrance from adjacent substituents can lead to a non-planar arrangement. researchgate.net

The propan-2-one side chain also exhibits conformational flexibility around the C-C single bonds. The final conformation adopted in the crystalline state would be the one that represents a minimum in the free energy landscape, considering both intramolecular and intermolecular interactions.

A summary of the key torsional angles that would define the molecule's conformation is provided in the table below:

| Torsional Angle | Atoms Involved | Description |

| Phenyl - Side Chain | C-C-C=O | Defines the orientation of the propan-2-one group relative to the phenyl ring. |

| Methoxy Group | C-C-O-C | Describes the orientation of the methoxy group relative to the phenyl ring. |

| Propan-2-one Chain | C-C-C-H | Defines the conformation of the terminal methyl group of the side chain. |

1 3 Methoxy 4 Methylphenyl Propan 2 One As a Synthetic Precursor and Intermediate

Building Block for Complex Organic Scaffolds

The utility of 1-(3-Methoxy-4-methylphenyl)propan-2-one as a building block is rooted in the reactivity of its functional groups. The ketone can undergo a wide range of nucleophilic additions and reductions, while the adjacent methylene (B1212753) and methyl groups can be activated for various carbon-carbon bond-forming reactions. The aromatic ring itself can also be subject to further electrophilic substitution, allowing for the introduction of additional functionalities. This multi-faceted reactivity allows chemists to construct intricate molecular architectures from a relatively simple starting material.

Synthesis of Optically Active Cyanohydrins

The synthesis of optically active cyanohydrins from ketones is a significant transformation in organic chemistry, as cyanohydrins are versatile intermediates for producing a range of chiral compounds like α-hydroxy acids and β-amino alcohols. d-nb.infouni-stuttgart.de The addition of hydrogen cyanide (HCN) to the carbonyl group of this compound can generate a chiral center at the carbonyl carbon.

While racemic cyanohydrins can be formed using standard chemical methods, the synthesis of single enantiomers (optically active forms) requires a chiral influence. This is often achieved through enzymatic catalysis. uni-stuttgart.deekb.egresearchgate.net Enzymes such as (R)- or (S)-oxynitrilases can catalyze the enantioselective addition of HCN to ketones, yielding cyanohydrins with high optical purity. d-nb.infouni-stuttgart.de For this compound, this reaction would produce either (R)- or (S)-2-hydroxy-2-(3-methoxy-4-methylphenyl)propanenitrile. These chiral intermediates are valuable for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. researchgate.net

Derivatization to Phenethylamine (B48288) and Amphetamine Analogues

A significant application of phenyl-2-propanone derivatives is their conversion into phenethylamine and amphetamine analogues, many of which have pharmacological activity. The core transformation involves converting the ketone functional group into an amine via reductive amination. nih.gov

This process typically involves two main steps:

Imine Formation: The ketone, this compound, is reacted with an amine, such as ammonia (B1221849), methylamine (B109427), or another primary amine, to form an intermediate known as an imine or Schiff base.

Reduction: The resulting imine is then reduced to form the final amine. Common reducing agents for this step include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orggoogle.com

By using this synthetic route, this compound can be converted to 1-(3-methoxy-4-methylphenyl)propan-2-amine, an amphetamine analogue. nih.govsinfoochem.com The choice of the amine in the first step determines the final product; for example, using methylamine would yield the N-methylated analogue. Asymmetric synthesis methods can be employed to produce specific enantiomers of these amphetamine derivatives, which often exhibit different pharmacological profiles. google.com

Applications in the Synthesis of Central Nervous System (CNS) Active Compounds

The phenethylamine and amphetamine analogues derived from this compound are of interest due to their structural similarity to known psychoactive substances and neurotransmitters. Research has shown that compounds like 1-(3-methoxy-4-methylphenyl)-2-aminopropane (B1215193) possess behavioral pharmacology similar to that of 3,4-(methylenedioxy)methamphetamine (MDMA). nih.gov These compounds have been studied for their effects on the central nervous system, particularly their interaction with serotonin (B10506) transporters. nih.gov The specific substitution pattern on the phenyl ring, including the 3-methoxy and 4-methyl groups, significantly influences the biological activity of the resulting molecules.

Role in the Preparation of Key Pharmaceutical and Agrochemical Intermediates

The versatility of this compound extends to its use as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. researchgate.net The functional groups allow for its incorporation into larger, more complex molecules with desired biological activities. For instance, related ketone structures can be used to synthesize compounds with potential herbicidal, fungicidal, and bactericidal properties.

Synthesis of 4-amino-3-methoxypropiophenone

The direct synthesis of 4-amino-3-methoxypropiophenone from this compound is not a straightforward transformation due to significant structural differences. The starting material is a phenylpropan-2 -one with a methyl group at the 4-position, while the target product is a propriophenone (a phenylpropan-1 -one) with an amino group at the 4-position.

However, a related synthesis demonstrates how the 4-amino-3-methoxy-substituted phenyl ring can be constructed. The transformation of 3-methoxyphenylacetone (B143000) (which lacks the 4-methyl group) to 4-amino-3-methoxypropiophenone has been described. This multi-step process involves:

Nitration of the aromatic ring to introduce a nitro group at the 4-position.

Reduction of the nitro group to form an amino group.

Other modifications to the side chain to convert the acetone (B3395972) structure to the propiophenone (B1677668) structure.

This highlights that while the core structure can be modified, the specific conversion requested in the outline would require a complex and non-standard synthetic sequence.

Cyclization and Heterocycle Formation

The structure of this compound is well-suited for cyclization reactions to form various heterocyclic ring systems, which are core components of many pharmaceuticals.

One of the most important reactions of this type is the Fischer indole (B1671886) synthesis . wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phenylhydrazine (B124118) with a ketone under acidic conditions to form an indole. wikipedia.orgnih.gov To synthesize an indole from this compound, one would first react it with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone intermediate. Subsequent treatment with an acid catalyst would induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia to yield a substituted indole. wikipedia.org The specific substitution pattern of the resulting indole would depend on the phenylhydrazine used.

Other potential cyclization reactions for derivatives of this ketone include:

Bischler–Napieralski reaction: A β-arylethylamide, which can be synthesized from the corresponding amine derivative of the ketone, can undergo intramolecular cyclization using a dehydrating agent like phosphoryl chloride (POCl₃) to form a dihydroisoquinoline. wikipedia.orgorganic-chemistry.org

Pictet–Spengler reaction: A β-arylethylamine derivative can react with an aldehyde or ketone to form a tetrahydroisoquinoline or a β-carboline, which are common scaffolds in alkaloid natural products. wikipedia.orgnih.govmdpi.com

These reactions demonstrate the potential of this compound as a precursor for generating diverse and complex heterocyclic structures.

Formation of Oxadiazole Derivatives via Multi-Step Synthesis

The synthesis of oxadiazole rings, specifically the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers, often proceeds from precursors such as carboxylic acids, acid hydrazides, or nitriles. nih.govnih.govnih.gov While this compound does not possess these functional groups directly, it can be converted into a suitable intermediate through a multi-step synthetic sequence.

A common strategy involves the transformation of the ketone functionality. For instance, the propan-2-one side chain can be oxidized to yield (3-methoxy-4-methylphenyl)acetic acid. This carboxylic acid derivative can then serve as a direct precursor for oxadiazole synthesis.

One established method for forming a 1,3,4-oxadiazole ring involves the reaction of a carboxylic acid with an acid hydrazide, followed by cyclodehydration. nih.gov The (3-methoxy-4-methylphenyl)acetic acid derived from the starting ketone can be coupled with a suitable hydrazide. The resulting diacylhydrazine intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.gov Microwave-assisted synthesis has also been shown to be an effective method for achieving high yields in shorter reaction times. nih.gov

Alternatively, the synthesis of 1,2,4-oxadiazoles can be achieved from arylnitriles and activated carbonyls. nih.gov This would require converting the starting ketone into a (3-methoxy-4-methylphenyl)acetonitrile intermediate.

The multi-step nature of these syntheses allows for the introduction of various substituents onto the final oxadiazole ring, depending on the choice of coupling partners and reagents used in the cyclization step. nih.govacs.org

Table 1: General Methods for Oxadiazole Synthesis

| Oxadiazole Isomer | Common Precursors | Typical Reagents | Reference |

| 1,3,4-Oxadiazole | Carboxylic Acids, Acid Hydrazides | Phosphorus Oxychloride, Thionyl Chloride, Triflic Anhydride | nih.gov |

| 1,3,4-Oxadiazole | Diacylhydrazines | Zirconium(IV) chloride | nih.gov |

| 1,2,4-Oxadiazole | Arylnitriles, Activated Carbonyls | Microreactor sequence | nih.gov |

| 1,3,4-Oxadiazole | N-acylhydrazones | Chloramine-T, Copper(II) triflate | nih.gov |

Pyrrole (B145914) and Indole Ring Construction in Derivatives

The core structure of this compound can be elaborated to construct more complex heterocyclic systems like pyrroles and indoles. These syntheses typically require the starting material to be converted into a more advanced intermediate suitable for cyclization.

Pyrrole Ring Construction: A prominent method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org this compound, being a monoketone, must first be converted into a 1,4-dicarbonyl derivative. This can be achieved through various synthetic routes, such as α-acylation of the ketone. Once the requisite 1,4-dicarbonyl intermediate bearing the 3-methoxy-4-methylphenyl moiety is formed, it can be cyclized under acidic conditions with an amine to yield a polysubstituted pyrrole. alfa-chemistry.comresearchgate.net The reaction is versatile, allowing for a wide range of substituents on both the dicarbonyl precursor and the amine. wikipedia.org

Other modern approaches to pyrrole synthesis include multicomponent reactions, such as those utilizing tosylmethyl isocyanide (TosMIC), which can react with electron-deficient alkenes in a [3+2] cycloaddition. nih.govresearchgate.net To utilize this method, the starting ketone would need to be transformed into a suitable Michael acceptor.

Indole Ring Construction: Indole synthesis often requires precursors that contain a nitrogen atom attached to the benzene (B151609) ring, typically in the form of an aniline (B41778) or a nitro group ortho to an appropriate side chain. To use this compound for indole synthesis, a nitration step would first be necessary to introduce a nitro group onto the aromatic ring, likely directed by the existing methoxy (B1213986) and methyl groups.

Following nitration, the resulting nitro-aromatic ketone could be used in syntheses like the Batcho-Leimgruber indole synthesis. orgsyn.org This would involve forming an enamine or a related intermediate from the ketone, followed by reductive cyclization of the nitro group to form the indole ring system. Alternatively, the nitro group could be reduced to an amine, and the resulting amino-ketone could potentially be used in other named indole syntheses, though this might require further modification of the side chain.

Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk this compound possesses several functional groups—a ketone, a methoxy ether, and an activated methyl group on the aromatic ring—that are amenable to a variety of transformations.

The most prominent functional group is the ketone, which can undergo a range of reactions:

Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(3-methoxy-4-methylphenyl)propan-2-ol, using hydride reagents such as sodium borohydride or lithium aluminum hydride. vanderbilt.edu This alcohol can then serve as a precursor for further reactions.

Conversion to Halides: The secondary alcohol obtained from reduction can be converted into a halide (chloride, bromide, or iodide) using standard reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

Oxidative Cleavage: Under strong oxidizing conditions, the ketone's side chain can be cleaved to form a carboxylic acid, (3-methoxy-4-methylphenyl)acetic acid, a key intermediate for the oxadiazole synthesis mentioned previously.

The substituents on the aromatic ring also offer handles for FGI:

Ether Cleavage: The methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH) using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃), yielding the corresponding phenol.

Benzylic Oxidation: The methyl group attached to the aromatic ring is at a benzylic position, making it susceptible to oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

These interconversions significantly expand the synthetic utility of this compound, allowing it to be tailored for entry into a wide array of synthetic targets.

Table 2: Key Functional Group Interconversions for this compound

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

| Ketone (C=O) | Sodium borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)-) | 1-(3-Methoxy-4-methylphenyl)propan-2-ol |

| Methoxy (-OCH₃) | Boron tribromide (BBr₃) | Phenol (-OH) | 1-(3-Hydroxy-4-methylphenyl)propan-2-one |

| Aromatic Methyl (-CH₃) | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) | 4-(2-oxopropyl)-2-methoxybenzoic acid |

| Ketone (C=O) | Strong Oxidizing Agent | Carboxylic Acid (-COOH) | (3-Methoxy-4-methylphenyl)acetic acid |

Synthesis and Characterization of Derivatives of 1 3 Methoxy 4 Methylphenyl Propan 2 One

Modification of the Carbonyl Group: Synthesis of Amines and Alcohols

The carbonyl group at the C2 position of the propane (B168953) chain is a primary site for chemical modification, allowing for its conversion into other key functional groups such as amines and alcohols.

Reductive Amination to Form Aminopropane Derivatives

Reductive amination is a highly effective method for converting the ketone functionality of 1-(3-methoxy-4-methylphenyl)propan-2-one into an amine. This transformation proceeds through an imine or iminium ion intermediate, which is formed in situ and subsequently reduced to the final amine product. acsgcipr.org

One classic method for this conversion is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com This one-pot reaction typically requires elevated temperatures to drive the conversion of the ketone to the corresponding primary amine, 1-(3-methoxy-4-methylphenyl)propan-2-amine. wikipedia.orgntnu.no The mechanism involves the initial formation of an iminium ion from the ketone and ammonia (B1221849) (derived from ammonium formate), which is then reduced by a hydride transfer from formate or formamide. wikipedia.orgsemanticscholar.org

More contemporary methods offer milder conditions and higher selectivity. These often involve a two-step process performed in a single pot, where the ketone first reacts with an amine (e.g., ammonia or a primary amine) to form an imine, which is then reduced by a selective reducing agent. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are capable of reducing the iminium ion intermediate in the presence of the initial ketone. acsgcipr.orgmasterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), is another established method. acsgcipr.org

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Leuckart Reaction | Ammonium formate (HCOONH₄) or Formamide (HCONH₂), heat | 1-(3-Methoxy-4-methylphenyl)propan-2-amine | wikipedia.orgmdpi.com |

| In Situ Imine Reduction | Ammonia (NH₃), Sodium Cyanoborohydride (NaBH₃CN) | 1-(3-Methoxy-4-methylphenyl)propan-2-amine | masterorganicchemistry.com |

| In Situ Imine Reduction | Ammonia (NH₃), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1-(3-Methoxy-4-methylphenyl)propan-2-amine | masterorganicchemistry.com |

| Catalytic Hydrogenation | Ammonia (NH₃), H₂, Pd/C | 1-(3-Methoxy-4-methylphenyl)propan-2-amine | acsgcipr.org |

Stereo- and Regioselective Reductions to Propanol Derivatives

Reduction of the carbonyl group yields the corresponding secondary alcohol, 1-(3-methoxy-4-methylphenyl)propan-2-ol. The focus in advanced synthesis is on controlling the stereochemistry at the newly formed chiral center.

Regioselectivity is straightforward in this molecule as there is only one ketone functionality to be reduced. However, stereoselectivity is a key challenge. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) will typically produce a racemic mixture of the (R)- and (S)-enantiomers of the alcohol.

To achieve high stereoselectivity, biocatalytic methods employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) have proven highly effective. nih.govtudelft.nl These enzymes, often used in whole-cell systems (e.g., yeast or recombinant E. coli), can reduce ketones to their corresponding alcohols with excellent enantiomeric excess (ee). tudelft.nlresearchgate.netmdpi.com The choice of enzyme dictates which enantiomer is produced; for instance, ADHs from different microbial sources can be enantiocomplementary, providing access to either the (R)- or (S)-alcohol. mdpi.com These biocatalytic reductions are performed under mild, aqueous conditions and require a cofactor, typically NADPH, which is regenerated in situ. tudelft.nl

| Method/Catalyst | Reagents | Key Outcome | Reference |

|---|---|---|---|

| Standard Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic 1-(3-Methoxy-4-methylphenyl)propan-2-ol | |

| Biocatalysis (e.g., Yeast) | Whole-cell biocatalyst, Isopropanol or Glucose | Enantiopure (S)- or (R)-1-(3-Methoxy-4-methylphenyl)propan-2-ol (>99% ee) | mdpi.com |

| Biocatalysis (e.g., Recombinant ADH) | Isolated enzyme, NADPH cofactor regeneration system | Enantiopure (S)- or (R)-1-(3-Methoxy-4-methylphenyl)propan-2-ol (>99% ee) | researchgate.netmdpi.com |

Aromatic Ring Modifications: Introduction of Additional Substituents

The phenyl ring of this compound can be further functionalized to create derivatives with tailored electronic and steric properties.

Electrophilic Aromatic Substitution for Tailored Derivatives

The outcome of electrophilic aromatic substitution (EAS) on the phenyl ring is governed by the directing effects of the existing methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. The methoxy group is a strong activating, ortho-, para-director due to its ability to donate electron density via resonance. organicchemistrytutor.comyoutube.com The methyl group is a weaker activating, ortho-, para-director through an inductive effect. libretexts.org

Given their positions at C3 and C4 respectively, their combined influence directs incoming electrophiles to specific positions:

The methoxy group strongly activates the C2 and C6 positions.

The methyl group activates the C5 position.

The C2 position is sterically hindered by the adjacent methoxy group. The C6 position is strongly activated by the powerful resonance effect of the methoxy group. The C5 position is activated by the methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 and C5 positions. The strong activating nature of the methoxy group often makes the C6 position the most probable site of substitution. youtube.commasterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(6-Nitro-3-methoxy-4-methylphenyl)propan-2-one | libretexts.org |

| Bromination | Br₂, FeBr₃ | 1-(6-Bromo-3-methoxy-4-methylphenyl)propan-2-one | masterorganicchemistry.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(6-Acetyl-3-methoxy-4-methylphenyl)propan-2-one | masterorganicchemistry.com |

Palladium-Catalyzed Coupling Reactions for Extended Aromatic Systems